LogP Advantage Over the Non-Methylated Analog Ethyl 3,5-Dichlorobenzoate
The 2-methyl substituent significantly increases lipophilicity relative to the des-methyl analog ethyl 3,5-dichlorobenzoate (CAS 91085-56-2). The target compound exhibits a computed LogP (XLogP3) of 3.48 , compared to 3.17 for ethyl 3,5-dichlorobenzoate [1], an increase of ΔLogP = +0.31. This shift corresponds to an approximately 2-fold higher octanol–water partition coefficient, directly attributable to the 2-methyl group.
| Evidence Dimension | Computed partition coefficient (LogP, XLogP3) |
|---|---|
| Target Compound Data | LogP 3.48 (TPSA 26.3 Ų) |
| Comparator Or Baseline | Ethyl 3,5-dichlorobenzoate: LogP 3.17 (TPSA 26.3 Ų) |
| Quantified Difference | ΔLogP = +0.31 (~2-fold higher partition coefficient) |
| Conditions | Computational prediction (XLogP3); same topological polar surface area (26.3 Ų) for both compounds |
Why This Matters
Higher LogP translates to improved extraction efficiency in organic-aqueous workups and can influence compound retention in reversed-phase chromatography and passive membrane permeability in cell-based assays—critical factors when designing synthetic routes or selecting a building block for medicinal chemistry campaigns.
- [1] Molbase. Ethyl 3,5-dichlorobenzoate (CAS 91085-56-2). LogP 3.1701, PSA 26.3. View Source
